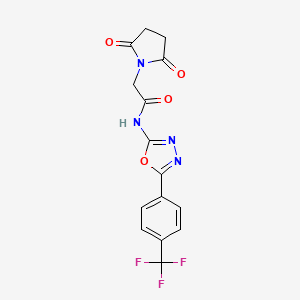
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a group of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides . It has been studied for its potential as an anticonvulsant .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The progress of the reaction was monitored by HPLC .Molecular Structure Analysis
The molecular structure of this compound includes a 2,5-dioxopyrrolidin-1-yl group and a 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound were monitored by HPLC .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 188.1–188.5 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Karpina et al. (2019) developed methods for synthesizing novel acetamides bearing a 1,2,4-oxadiazole cycle. These compounds, including analogs related to the specified chemical, were structurally proven using NMR spectroscopy and assessed for pharmacological activity (Karpina et al., 2019).
- A study by Ying-jun (2012) focused on the synthesis of a novel 1,3,4-oxadiazole derivative, providing detailed NMR studies for structural elucidation (Li Ying-jun, 2012).
Antimicrobial and Anticancer Applications
- Gul et al. (2017) synthesized derivatives related to the specified compound, demonstrating significant antimicrobial and hemolytic activities (Samreen Gul et al., 2017).
- Vinayak et al. (2014) investigated novel derivatives for cytotoxicity on various cancer cell lines, finding some to be highly cytotoxic (A. Vinayak et al., 2014).
Other Applications
- Latli et al. (2015) explored a novel inhibitor with pharmacokinetic properties in the context of five-lipoxygenase activity protein, highlighting the versatility of related compounds (B. Latli et al., 2015).
- Shih et al. (2015) utilized derivatives in the development of high-efficiency organic light-emitting diodes (OLEDs), demonstrating the material's potential in electronic applications (Cheng-Hung Shih et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O4/c16-15(17,18)9-3-1-8(2-4-9)13-20-21-14(26-13)19-10(23)7-22-11(24)5-6-12(22)25/h1-4H,5-7H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHWOOLHZMSDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2629799.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2629802.png)
![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)
![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)
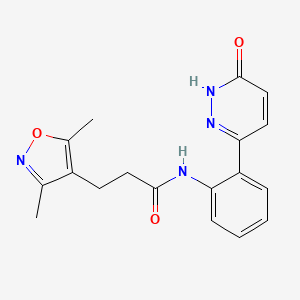
![4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2629809.png)
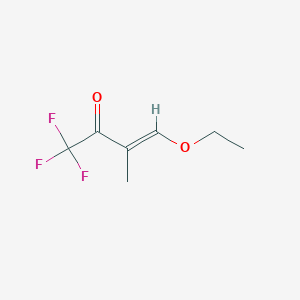
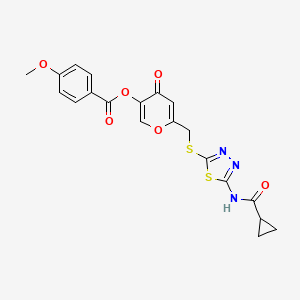
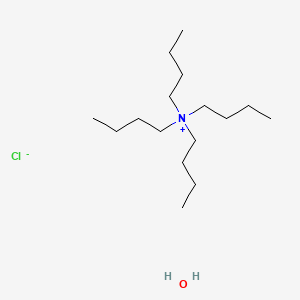

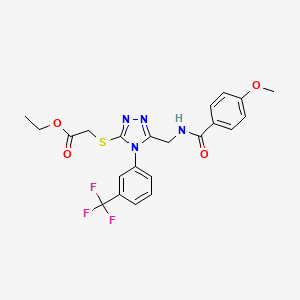
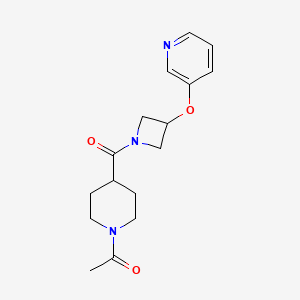
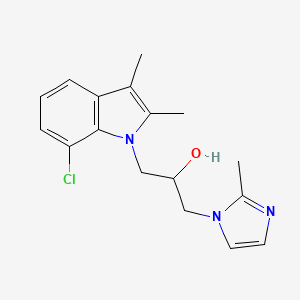
![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)